molecular formula C20H21BrN2O3S B11361931 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone

Cat. No.: B11361931
M. Wt: 449.4 g/mol
InChI Key: NARUONNBOZIJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone is a complex organic compound that belongs to the class of dibenzo thiazine derivatives This compound is characterized by the presence of a bromine atom, a piperidine ring, and a dibenzo thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo thiazine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution.

    Attachment of the piperidine ring: This step involves the reaction of the intermediate compound with 4-methylpiperidine, often under basic conditions to facilitate nucleophilic substitution.

    Oxidation to form the dioxido group: The final step involves oxidation, typically using an oxidizing agent such as hydrogen peroxide or a peracid, to introduce the dioxido groups on the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can occur at the thiazine ring or the piperidine ring.

    Reduction: Reduction reactions can target the bromine atom or the dioxido groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while reduction of the dioxido groups would yield a reduced thiazine derivative.

Scientific Research Applications

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the dioxido groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

    Inhibition of enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Generation of reactive oxygen species: The dioxido groups can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or signaling pathways.

Comparison with Similar Compounds

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone can be compared with other dibenzo thiazine derivatives, such as:

    2-(9-Chloro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-ethyl-1-piperidinyl)ethanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H21BrN2O3S

Molecular Weight

449.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C20H21BrN2O3S/c1-14-8-10-22(11-9-14)20(24)13-23-18-7-6-15(21)12-17(18)16-4-2-3-5-19(16)27(23,25)26/h2-7,12,14H,8-11,13H2,1H3

InChI Key

NARUONNBOZIJJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.